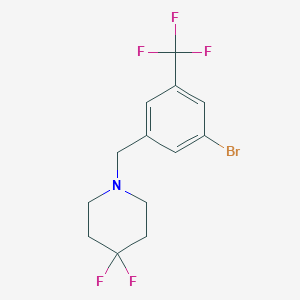

1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine

Description

1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine is a fluorinated piperidine derivative characterized by a benzyl substituent bearing bromo (Br) and trifluoromethyl (CF₃) groups at the 3- and 5-positions, respectively. The piperidine ring is substituted with two fluorine atoms at the 4-position, which reduces the basicity of the nitrogen atom compared to non-fluorinated analogues. This structural motif is significant in medicinal chemistry, as fluorination often enhances metabolic stability and modulates electronic properties, influencing interactions with biological targets .

Properties

IUPAC Name |

1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4,4-difluoropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrF5N/c14-11-6-9(5-10(7-11)13(17,18)19)8-20-3-1-12(15,16)2-4-20/h5-7H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVIRCWDFMKKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Trifluoromethylation: The addition of a trifluoromethyl group to the benzyl ring.

Piperidine Formation: The formation of the piperidine ring with difluoro substitution.

Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove specific functional groups.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Bromo-Fluorinated Aromatic Systems

lists compounds with structural similarity scores ranging from 0.68 to 0.73. Key examples include:

- (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 1782463-27-7, similarity: 0.75): This oxazolidinone derivative shares the bromo-fluorinated aromatic system but replaces the piperidine ring with an oxazolidinone core.

- 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS 510729-01-8, similarity: 0.69): The spirocyclic framework and benzoxazine moiety differentiate this compound, likely altering its pharmacokinetic profile.

Fluorinated Piperidine and Pyrrolidine Derivatives

Fluorination patterns and heterocyclic ring size critically influence biological activity:

- Impact of Fluorination Position : The 4,4-difluoro substitution on piperidine (Compound 7) preserves nitrogen basicity, correlating with potent cytotoxicity (GI₅₀ = 0.69 μM). In contrast, 3,3-difluoro-piperidine (Compound 4) exhibits a 25-fold reduction in potency (GI₅₀ = 16.9 μM) due to reduced basicity .

- Ring Size and Strain: The pyrrolidine analog () features a 5-membered ring with 3,3-difluoro substitution.

Stereochemical and Electronic Effects

- (R)- vs. (S)-3-Fluoropyrrolidine Analogs : In related fluoropyrrolidines, the (R)-enantiomer (Compound 10, GI₅₀ = 0.55 μM) is ~50-fold more potent than the (S)-enantiomer (Compound 11, GI₅₀ = 25.2 μM), highlighting the role of stereochemistry in biological activity .

Biological Activity

1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine is a fluorinated organic compound that has gained attention due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry. The compound's distinctive features include the presence of bromine and trifluoromethyl groups, which significantly influence its biological activity.

Chemical Structure and Properties

The IUPAC name for this compound is 1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4,4-difluoropiperidine. Its molecular formula is , and it has a molecular weight of approximately 335.12 g/mol. The structural formula indicates the presence of multiple fluorine atoms, which enhance the lipophilicity and metabolic stability of the compound.

The biological activity of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorine substituents are known to increase binding affinity and specificity, allowing the compound to modulate various biological pathways effectively.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in pathways involving matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.

- Receptor Binding: Its structure allows for effective binding to various receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent research has highlighted several aspects of the biological activity of this compound:

Anticancer Activity

1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine has been investigated for its anticancer properties. In vitro studies have demonstrated significant inhibitory effects on cancer cell proliferation.

Case Study:

A study evaluated the compound's efficacy against MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 8.47 µM after 72 hours of treatment, suggesting that the compound effectively inhibits cell growth over time .

| Concentration (µM) | Percent Viable Cells (48h) | Percent Viable Cells (72h) |

|---|---|---|

| 5 | 58.48% | 43.89% |

| 10 | 45.22% | 23.88% |

| 20 | 21.24% | 15.05% |

Enzyme Inhibition

The compound has also been shown to exhibit inhibitory activity against MMP-2 and MMP-9, which play critical roles in tumor progression and metastasis.

Binding Affinity:

Computational docking studies revealed binding energies of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong interaction with these targets .

Comparative Analysis with Similar Compounds

When compared to other fluorinated compounds such as trifluoromethylpyridines and fluorinated benzyl derivatives, 1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine demonstrates superior stability and reactivity due to its unique substitution pattern.

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Trifluoromethylpyridines | Antimicrobial and antiviral | Versatile applications |

| Fluorinated Benzyl Derivatives | Used in agrochemicals | High stability |

| 1-(3-Bromo-5-trifluoromethyl-benzyl)-4,4-difluoro-piperidine | Anticancer via MMP inhibition | Unique substitution enhances activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.